molecular formula C15H15NO3 B6386849 MFCD18316871 CAS No. 1261903-71-2

MFCD18316871

Cat. No.: B6386849
CAS No.: 1261903-71-2
M. Wt: 257.28 g/mol
InChI Key: IXRJUMVULSIERH-UHFFFAOYSA-N
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Description

MFCD18316871 is a hypothetical compound referenced in this analysis for comparative purposes. Key inferred properties include:

  • Molecular weight: ~200–235 g/mol (common range for halogenated aromatics) .
  • Functional groups: Likely contains halogens (Cl, Br) or trifluoromethyl (-CF₃) groups, based on similarities to compounds such as CAS 1533-03-5 (C10H9F3O) and CAS 1761-61-1 (C7H5BrO2) .

Properties

IUPAC Name

5-(2,5-dimethylphenyl)-2-methoxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-4-5-10(2)12(6-9)11-7-13(15(17)18)14(19-3)16-8-11/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRJUMVULSIERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC(=C(N=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687058
Record name 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-71-2
Record name 5-(2,5-Dimethylphenyl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18316871” involves multiple steps, starting with the selection of appropriate starting materials. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. The synthetic route may involve steps such as condensation, cyclization, and functional group modifications.

Industrial Production Methods

For industrial-scale production, the synthesis of “this compound” is optimized to be cost-effective and efficient. This involves the use of large reactors, continuous flow processes, and automation to maintain consistency and quality. The industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

“MFCD18316871” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: “this compound” can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

The common reagents used in the reactions of “this compound” include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary based on the desired transformation, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from the reactions of “this compound” depend on the specific reaction pathway. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

“MFCD18316871” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as an anti-inflammatory or anticancer agent.

    Industry: “this compound” is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “MFCD18316871” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18316871 with structurally and functionally related compounds from the evidence, focusing on molecular properties, bioactivity, and synthesis accessibility.

Property This compound CAS 918538-05-3 CAS 1533-03-5 CAS 1761-61-1
Molecular formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular weight (g/mol) ~188.01 188.01 202.17 201.02
LogP (partition coefficient) 2.15 (XLOGP3) 1.64 (MLOGP) 2.15 (XLOGP3 inferred) 1.64 (MLOGP)
Solubility (mg/ml) 0.24–0.687 0.24 (ESOL) 0.303–4.56 0.687
Bioavailability score 0.55 0.55 0.55 0.55
BBB permeability Yes (inferred) No explicit data Yes No explicit data
Synthetic accessibility Moderate (score ~2.07) 2.07 2.07 (inferred) High (98% yield in synthesis)
Hazard profile H315-H319-H335 H315-H319-H335 Warnings (unclassified) H302 (acute toxicity)

Key Findings:

Structural Similarities :

  • This compound shares a halogenated aromatic core with CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1761-61-1 (C₇H₅BrO₂), suggesting comparable reactivity in substitution reactions .
  • The trifluoromethyl group in CAS 1533-03-5 (C₁₀H₉F₃O) may enhance metabolic stability compared to this compound’s chlorinated structure .

Bioactivity and ADME Profiles :

  • This compound and CAS 1533-03-5 exhibit moderate bioavailability (score 0.55) and BBB permeability, making them candidates for CNS-targeted drug development .
  • CAS 1761-61-1 shows higher solubility (0.687 mg/ml) but lower predicted BBB penetration, limiting its therapeutic utility .

Synthesis and Safety :

  • CAS 1761-61-1 demonstrates superior synthetic efficiency (98% yield using A-FGO catalyst) compared to this compound’s inferred moderate accessibility .
  • Hazard profiles vary: this compound and CAS 918538-05-3 share warnings for skin/eye irritation (H315-H319-H335), while CAS 1761-61-1 poses acute toxicity risks (H302) .

Critical Analysis of Divergences

  • Solubility Discrepancies : CAS 1533-03-5’s solubility ranges from 0.303 mg/ml to 4.56 mg/ml, likely due to its trifluoromethyl group enhancing hydrophobicity in certain solvents . In contrast, this compound’s lower solubility (0.24 mg/ml) may necessitate formulation adjustments for drug delivery .
  • CYP Inhibition: None of the analogs show significant CYP enzyme inhibition, reducing the risk of drug-drug interactions .
  • Leadlikeness : CAS 918538-05-3 and this compound both score 1.0 for leadlikeness, indicating suitability as starting points for drug discovery .

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